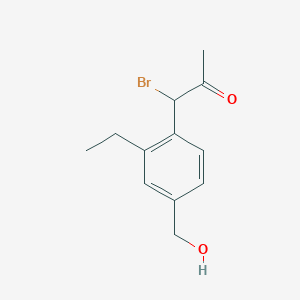
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H15BrO2. This compound is characterized by the presence of a bromine atom, an ethyl group, and a hydroxymethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is typically found as a white solid or liquid and is soluble in organic solvents such as ether and alcohol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one can be synthesized through various methods. One common approach involves the bromination of a precursor compound. For instance, the compound can be obtained by treating its diacetate with 1 N hydrogen bromide in tetrahydrofuran at 75°C . Another method involves the reaction of phenylpentanone with sodium bromide and hydrochloric acid, followed by the addition of hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial to maintain the desired reaction conditions and avoid side reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form carboxylic acids.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of 1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-ol.
Oxidation: Formation of 1-(2-ethyl-4-(carboxymethyl)phenyl)propan-2-one.
Reduction: Formation of 1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-ol.
Aplicaciones Científicas De Investigación
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one is utilized in various scientific research applications:
Medicine: It is investigated for its potential use in drug development due to its unique structural features.
Industry: The compound is employed in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The hydroxymethyl group can undergo oxidation or reduction, altering the compound’s reactivity and interaction with other molecules. These transformations enable the compound to act as a versatile intermediate in organic synthesis and drug development.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-1-phenylpropan-2-one: Similar structure but lacks the ethyl and hydroxymethyl groups.
1-Bromo-1-(4-hydroxyphenyl)propan-2-one: Similar structure but lacks the ethyl group and has a hydroxyl group instead of a hydroxymethyl group.
Uniqueness
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one is unique due to the presence of both an ethyl group and a hydroxymethyl group on the phenyl ring. This combination of functional groups imparts distinct reactivity and makes the compound valuable in various synthetic applications.
Propiedades
Fórmula molecular |
C12H15BrO2 |
|---|---|
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
1-bromo-1-[2-ethyl-4-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H15BrO2/c1-3-10-6-9(7-14)4-5-11(10)12(13)8(2)15/h4-6,12,14H,3,7H2,1-2H3 |
Clave InChI |
VUGQDJFUBCODEQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)CO)C(C(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole-5-carbonitrile, 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14055945.png)







![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetic acid](/img/structure/B14055999.png)





